molecular formula C18H15Cl2N3O B8551226 N-(3,4-dichlorobenzyl)-N'-(3-methyl-5-isoquinolinyl)urea CAS No. 581811-51-0

N-(3,4-dichlorobenzyl)-N'-(3-methyl-5-isoquinolinyl)urea

Cat. No.: B8551226
CAS No.: 581811-51-0
M. Wt: 360.2 g/mol
InChI Key: QFCGMXXOYDQCRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorobenzyl)-N'-(3-methyl-5-isoquinolinyl)urea is a useful research compound. Its molecular formula is C18H15Cl2N3O and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

581811-51-0

Molecular Formula

C18H15Cl2N3O

Molecular Weight

360.2 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-(3-methylisoquinolin-5-yl)urea

InChI

InChI=1S/C18H15Cl2N3O/c1-11-7-14-13(10-21-11)3-2-4-17(14)23-18(24)22-9-12-5-6-15(19)16(20)8-12/h2-8,10H,9H2,1H3,(H2,22,23,24)

InChI Key

QFCGMXXOYDQCRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-3-methylisoquinoline (390 mg, 2.47 mmol) and the product from Example 194A (0.36 mL, 2.45 mmol) were heated in toluene (10 mL) at 80° for 2.5 hours. Upon cooling to room temperature, a precipitate formed, which was collected by filtration, washed with toluene, and air-dried. Remaining impurities were removed by slurrying the solid in 9:1 CH2Cl2:CH3OH and then filtering the mixture to provide the title compound. The corresponding hydrochloride salt was formed by treatment of the free base with methanolic HCl. 1HNMR (300 MHz, DMSO-d6) 69.17 (s, 1H), 8.27 (s, 1H), 8.17 (dd, 1H, J=7.8 Hz, 1.0 Hz), 7.74 (s, 1H), 7.71 (d, 1H, J=8.1 Hz), 7.61 (m, 2H), 7.50 (t, 1H, J=8.0 Hz), 7.35 (dd, 1H, J=8.3 Hz, 2.2 Hz), 7.12 (t, 1H, 5.9 Hz), 4.37 (d, 2H, J=6.1 Hz), 2.65 (s, 3H); MS (ESI+) m/z 360/362 (M+H, 35Cl/37Cl).
Quantity
390 mg
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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